molecular formula C11H20Cl2N2 B13043641 (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl

(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13043641
M. Wt: 251.19 g/mol
InChI Key: RPAKCMUPSVEOJU-IDMXKUIJSA-N
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Description

(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a methylethyl group and an ethane-1,2-diamine moiety. The compound is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and ethylenediamine.

    Condensation Reaction: The 4-isopropylbenzaldehyde undergoes a condensation reaction with ethylenediamine under controlled conditions to form the intermediate product.

    Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the desired (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl can undergo oxidation reactions, where the amine groups are oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogens or alkyl groups on the phenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be useful in studying enzyme mechanisms and developing new drugs.

    Cell Signaling: It may play a role in modulating cell signaling pathways, making it valuable in biological research.

Medicine:

    Drug Development: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: The compound may have applications in the development of new agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cell signaling pathways, altering the expression of genes and proteins involved in critical cellular processes.

Comparison with Similar Compounds

    (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine: A similar compound with a slightly different structure, lacking the hydrochloride salt form.

    (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine monohydrate: Another variant with a different hydration state.

    (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine sulfate: A compound with a sulfate salt form instead of hydrochloride.

Uniqueness: The uniqueness of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl lies in its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications in research and industry.

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

(1R)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12;;/h3-6,8,11H,7,12-13H2,1-2H3;2*1H/t11-;;/m0../s1

InChI Key

RPAKCMUPSVEOJU-IDMXKUIJSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H](CN)N.Cl.Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

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